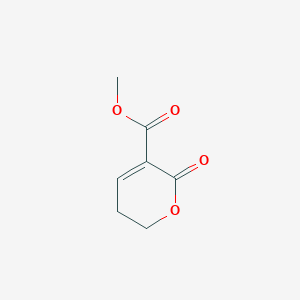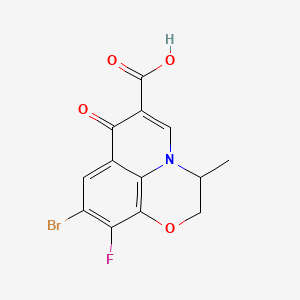![molecular formula C20H14ClN5O B13444045 4-[2-Chloro-6-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile CAS No. 1225383-64-1](/img/structure/B13444045.png)
4-[2-Chloro-6-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-Chloro-6-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile is a synthetic organic compound known for its significant applications in medicinal chemistry. This compound is a key intermediate in the synthesis of various pharmacologically active molecules, including anti-HIV drugs like etravirine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Chloro-6-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile involves multiple steps. One common method includes the reaction of 4-chloro-2,6-diaminopyrimidine with 4-cyanophenylamine to form an intermediate, which is then reacted with 3,5-dimethylbenzonitrile under specific conditions . The reaction typically requires solvents like 1,4-dioxane and catalysts to facilitate the process.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for higher yields and purity. The process involves the use of advanced techniques such as continuous flow reactors and high-pressure conditions to ensure efficient synthesis. The reaction conditions are carefully controlled to minimize impurities and maximize the yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[2-Chloro-6-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form different derivatives, while reduction reactions can modify the nitrile group.
Cyclization: Formation of heterocyclic compounds through intramolecular reactions.
Common Reagents and Conditions
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Scientific Research Applications
4-[2-Chloro-6-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile is extensively used in scientific research due to its versatile chemical properties. Some of its applications include:
Medicinal Chemistry: As a key intermediate in the synthesis of anti-HIV drugs like etravirine.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: Employed in the synthesis of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[2-Chloro-6-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile involves its interaction with specific molecular targets. In the case of its use as an anti-HIV drug intermediate, it acts by inhibiting the reverse transcriptase enzyme, thereby preventing the replication of the virus. The compound binds to the enzyme’s active site, blocking its activity and disrupting the viral replication process .
Comparison with Similar Compounds
Similar Compounds
Etravirine: A direct derivative used as an anti-HIV drug.
Dasatinib: Another pyrimidine-based drug used in cancer treatment.
Nilotinib: Similar to dasatinib, used for treating chronic myeloid leukemia.
Uniqueness
4-[2-Chloro-6-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile is unique due to its specific structural features that allow it to act as a versatile intermediate in the synthesis of various pharmacologically active compounds. Its ability to undergo multiple chemical reactions and form stable derivatives makes it a valuable compound in medicinal chemistry.
Properties
CAS No. |
1225383-64-1 |
|---|---|
Molecular Formula |
C20H14ClN5O |
Molecular Weight |
375.8 g/mol |
IUPAC Name |
4-[2-chloro-6-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile |
InChI |
InChI=1S/C20H14ClN5O/c1-12-7-15(11-23)8-13(2)19(12)27-18-9-17(25-20(21)26-18)24-16-5-3-14(10-22)4-6-16/h3-9H,1-2H3,(H,24,25,26) |
InChI Key |
CVCIISGTGYWJHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=NC(=NC(=C2)NC3=CC=C(C=C3)C#N)Cl)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid](/img/structure/B13443970.png)

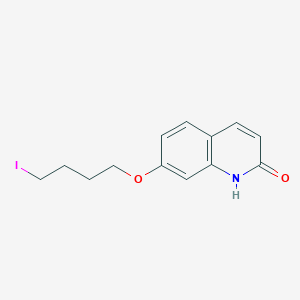
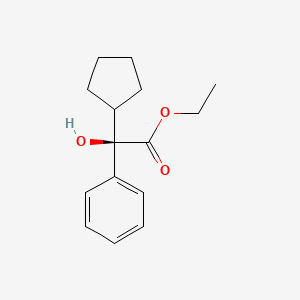
amine](/img/structure/B13444028.png)
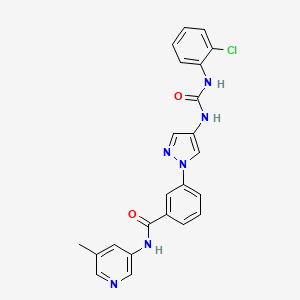
![Butanedioic acid;2-[4-[3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethanol](/img/structure/B13444033.png)
pyrimidin-2-one](/img/structure/B13444037.png)


![Ethyl 2-[[1-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]amino]-2-oxoacetate](/img/structure/B13444057.png)

